molecular formula C12H12Cl2O2 B1367438 1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid CAS No. 61023-76-5

1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid

Cat. No. B1367438
CAS RN: 61023-76-5
M. Wt: 259.12 g/mol
InChI Key: CJVNUENSNUSROF-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid” is a chemical compound . Unfortunately, there’s not much specific information available about this compound.


Synthesis Analysis

The synthesis of similar compounds typically involves various chemical reactions, but the specific synthesis pathway for “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” isn’t available in the sources I found .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .


Chemical Reactions Analysis

The chemical reactions that “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” undergoes aren’t specified in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, and solubility. For “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .

Scientific Research Applications

1. Herbicide Use and Toxicity

2,4-D is extensively used in agriculture and urban activities for pest control. Studies have focused on its toxicity and mutagenicity, highlighting its environmental impact, especially on non-target aquatic species and its potential occupational risks (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Environmental Degradation and Remediation

Research into the environmental degradation of 2,4-D includes the involvement of cytochrome P450 in its metabolism by the fungus Umbelopsis isabellina, suggesting a potential for bioremediation (Nykiel-Szymańska, Stolarek, & Bernat, 2017). Another study discusses various methods for removing 2,4-D from contaminated water sources, emphasizing the need for efficient technology to handle water contamination caused by this herbicide (EvyAliceAbigail et al., 2017).

3. Chemical Transformations and Interactions

Chemical studies have analyzed the formation of 1,2-dioxanes when reacting certain compounds with tris(2,4-pentanedionato) manganese(III) or manganese(III) acetate, providing insights into chemical transformations involving 2,4-D derivatives (Nishino et al., 1991).

4. Mechanism of Action as a Herbicide

Insight into 2,4-D's mode of action as a herbicide has been explored, emphasizing its physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).

Safety And Hazards

The safety and hazards of a compound describe how it might be harmful. For “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .

Future Directions

The future directions for research on “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” aren’t specified in the sources I found .

properties

IUPAC Name

1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVNUENSNUSROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50533434
Record name 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid

CAS RN

61023-76-5
Record name 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61023-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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